molecular formula C15H12N2S B3263862 2,4-Diphenylthiazol-5-amine CAS No. 38093-77-5

2,4-Diphenylthiazol-5-amine

Cat. No. B3263862
CAS RN: 38093-77-5
M. Wt: 252.3 g/mol
InChI Key: VJLYXPHXQXJPHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Diphenylthiazol-5-amine involves employing the Hantzsch method . This three-step reaction occurs at a faster rate with excellent yields under eco-friendly conditions. The synthesized derivatives are characterized using various spectral techniques, including 1H NMR , 13C NMR , FT-IR , and GCMS .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by (Nadaf et al., 2019) detailed the design and synthesis of novel N,4-diphenylthiazol-2-amine derivatives. These compounds demonstrated potent antifungal activity and good anti-inflammatory effects. Their synthesis involved a three-step reaction, characterized by spectral techniques, and evaluated for antimicrobial and anti-inflammatory activities.

Nuclear Fluorination

(Campbell & Stephens, 2006) explored the direct fluorination of 2,4-diphenylthiazole derivatives. The reaction with the N–F fluorinating reagent Accufluor® selectively targeted the thiazole ring, although it was incomplete, resulting in moderate yields for the novel fluorinated products.

Anticancer Evaluation

Research by (Kattimani et al., 2013) focused on the synthesis of novel 1,2,4-triazolin-3-one derivatives, including 2-(4-chlorophenyl)-5-methyl-4-(2-amine/oxy-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one. These compounds were tested against various human tumor cell lines and showed promising activity against multiple cancer types.

Modular Approach to NLO-Active Compounds

The study by (Muller et al., 2000) introduced a novel class of push-pull chromophores, beta-amino vinyl nitrothiophenes. They displayed high static first hyperpolarizabilities, highlighting their potential in non-linear optical (NLO) applications.

Corrosion Inhibition

(Farahati et al., 2019) presented the synthesis and application of thiazoles as corrosion inhibitors for copper. Their study showed that these compounds, including 4-phenylthiazole-2-amine derivatives, could serve as effective corrosion inhibitors, with efficiencies around 90%.

Mechanism of Action

While specific details regarding the mechanism of action for 2,4-Diphenylthiazol-5-amine are not explicitly mentioned in the available literature, we can infer that its biological effects likely arise from interactions with cellular targets. In silico studies have indicated good binding affinity against bacterial and fungal proteins .

properties

IUPAC Name

2,4-diphenyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLYXPHXQXJPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310463
Record name 2,4-Diphenyl-5-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38093-77-5
Record name 2,4-Diphenyl-5-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38093-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diphenyl-5-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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